molecular formula C16H18ClNO2S2 B2398667 1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide CAS No. 2034507-12-3

1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide

Cat. No.: B2398667
CAS No.: 2034507-12-3
M. Wt: 355.9
InChI Key: DIDBGVQPDKSKRJ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common synthetic route includes the following steps:

    Formation of the cyclopentyl core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions.

    Attachment of the chlorophenyl group: This is typically done through electrophilic aromatic substitution reactions.

    Sulfonamide formation:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclohexyl)methanesulfonamide: This compound has a cyclohexyl instead of a cyclopentyl ring, which may affect its chemical and biological properties.

    1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopropyl)methanesulfonamide: The cyclopropyl ring introduces additional strain, potentially altering reactivity and stability.

    1-(2-chlorophenyl)-N-(1-(furan-2-yl)cyclopentyl)methanesulfonamide: Replacing the thiophene ring with a furan ring can impact electronic properties and interactions with biological targets.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(1-thiophen-2-ylcyclopentyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S2/c17-14-7-2-1-6-13(14)12-22(19,20)18-16(9-3-4-10-16)15-8-5-11-21-15/h1-2,5-8,11,18H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDBGVQPDKSKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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